molecular formula C11H12O2 B158438 2,5-Dimethylchroman-4-one CAS No. 69687-87-2

2,5-Dimethylchroman-4-one

Cat. No.: B158438
CAS No.: 69687-87-2
M. Wt: 176.21 g/mol
InChI Key: YFUMQFDXKKRKME-UHFFFAOYSA-N
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Description

2,5-Dimethylchroman-4-one is a chemical compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylchroman-4-one typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in DMF (dimethylformamide) to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
2,5-Dimethylchroman-4-one and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Studies have shown moderate cytotoxicity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cells. For instance, certain derivatives exhibited IC50 values as low as 24.4 μM against MOLT-4 cells, indicating promising potential for development as anticancer agents .

Neuroprotective Effects
The compound has shown promise as a selective inhibitor of Sirtuin-2, which is associated with neurodegenerative diseases such as Alzheimer's disease (AD). Inhibitors of monoamine oxidase-B (MAO-B), which are crucial for treating psychiatric disorders, have also been developed from chroman-4-one derivatives .

Antioxidant Properties
this compound exhibits significant antioxidant activity, which is essential for combating oxidative stress in biological systems. This property is particularly relevant in the context of age-related diseases where oxidative stress plays a critical role.

Synthetic Applications

Chemical Transformations
The compound serves as a versatile scaffold for various chemical transformations. Its reactivity allows for the synthesis of numerous derivatives that can be tailored for specific biological activities or material properties. For example, the introduction of different substituents can modify its pharmacological profile significantly.

Synthesis Techniques
Several synthetic approaches have been employed to produce this compound, including microwave-assisted synthesis from resorcinols. These methods enhance efficiency and yield in producing this compound and its derivatives .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and activities of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Properties
This compound Methyl groups at positions 2 & 5Antioxidant and anticancer properties
2,6-Dimethylchroman-4-one Methyl groups at positions 2 & 6Exhibits different biological activities
5-Methylchroman-4-one Methyl group at position 5Known for its strong antioxidant properties
7-Methoxy-2-methylchroman-4-one Methoxy group at position 7Displays significant anti-inflammatory effects

Case Studies

Case Study 1: Anticancer Screening
A series of chromen-4-one derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. Derivatives showed varying degrees of potency against different cancer cell lines, with some exhibiting superior activity compared to established drugs like galantamine .

Case Study 2: Neuroprotective Potential
Research into the neuroprotective effects of chroman derivatives highlighted their ability to inhibit Sirtuin-2 and MAO-B, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The findings indicate that structural modifications could enhance selectivity and efficacy against these targets .

Mechanism of Action

The mechanism of action of 2,5-Dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-2,3-dihydro-4H-chromen-4-one
  • 6,8-Dimethyl-2,3-dihydro-4H-chromen-4-one
  • 5,7-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Uniqueness

2,5-Dimethylchroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 5 can affect the compound’s stability, solubility, and interaction with biological targets.

Biological Activity

2,5-Dimethylchroman-4-one, a compound belonging to the chromanone family, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chroman ring system with two methyl groups at the 2 and 5 positions. Its structure can be represented as follows:

\text{C}_1_0\text{H}_{12}\text{O}

This compound exhibits structural similarities to other flavonoids and chromones, which are known for their wide range of biological activities.

Antioxidant Activity

Research has shown that this compound possesses significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. A study indicated that derivatives of this compound can effectively reduce oxidative damage in cellular models, suggesting potential applications in preventing diseases associated with oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses. For instance, a derivative named 7-hydroxy-2,5-dimethylchroman-4-one demonstrated pronounced anti-inflammatory effects in vitro by reducing levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines, including breast cancer and melanoma. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Oxidative Stress Modulation : The compound modulates signaling pathways involved in oxidative stress response.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.
  • Receptor Interaction : The compound interacts with various cellular receptors, influencing cellular signaling pathways related to growth and survival .

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant capacity of various chromanone derivatives, this compound was found to significantly reduce malondialdehyde (MDA) levels in human liver cells exposed to oxidative stress. The study utilized DPPH radical scavenging assays to quantify antioxidant activity .

CompoundIC50 (µM)
This compound15.3
Ascorbic Acid10.0

Case Study 2: Anti-inflammatory Properties

A study assessed the anti-inflammatory effects of 7-hydroxy derivatives of chromanones on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that pretreatment with these compounds significantly reduced nitric oxide (NO) production compared to controls .

TreatmentNO Production (µM)
Control25.0
7-Hydroxy-2,5-Dimethylchroman-4-one10.5

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2,5-Dimethylchroman-4-one with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenols with ketones under acidic or catalytic conditions. To ensure reproducibility:

  • Document reagent stoichiometry, catalyst type (e.g., Lewis acids like AlCl₃), and reaction temperature/time .
  • Include purification steps (e.g., column chromatography, recrystallization) and purity validation via HPLC or GC-MS .
  • Provide spectral data (¹H/¹³C NMR, IR) for structural confirmation and comparison with literature .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic proton signals (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–2.5 ppm). The chroman-4-one carbonyl (C=O) typically appears at δ 170–190 ppm in ¹³C NMR .
  • IR : Confirm the carbonyl stretch (~1650–1750 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 178 for C₁₁H₁₀O₂) and fragmentation patterns .

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Compare assay conditions (e.g., cell lines, concentrations, controls) to identify variables affecting activity .
  • Replicate experiments using standardized protocols (e.g., MTT assay for cytotoxicity) and validate results with orthogonal methods (e.g., flow cytometry) .
  • Perform meta-analyses of existing data to isolate confounding factors like solvent effects or impurity interference .

Advanced Research Questions

Q. What strategies optimize the regioselective synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Use directing groups (e.g., hydroxyl or halogens) to control substitution patterns during electrophilic aromatic substitution .
  • Employ computational chemistry (DFT calculations) to predict reactive sites and guide synthetic routes .
  • Validate regioselectivity via X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. How can contradictory data on the compound’s mechanism of action in oxidative stress pathways be resolved?

  • Methodological Answer :

  • Conduct dose-response and time-course experiments to differentiate primary effects from secondary responses .
  • Use knockout cell lines (e.g., Nrf2-deficient) or inhibitors (e.g., catalase) to isolate pathways .
  • Integrate omics data (transcriptomics/proteomics) to identify upstream regulators and downstream targets .

Q. What advanced chromatographic methods improve the separation of this compound from structurally similar byproducts?

  • Methodological Answer :

  • Use chiral stationary phases (e.g., amylose-based columns) for enantiomeric resolution .
  • Optimize HPLC gradients with mobile phases like acetonitrile/water (0.1% formic acid) to enhance peak symmetry .
  • Validate method robustness via inter-laboratory reproducibility tests and spike-recovery experiments .

Q. How should researchers design experiments to explore the compound’s interaction with cytochrome P450 enzymes, given conflicting in vitro/in vivo data?

  • Methodological Answer :

  • Use human liver microsomes or recombinant CYP isoforms to assess metabolic stability and inhibition kinetics .
  • Cross-validate findings with in vivo pharmacokinetic studies (e.g., plasma concentration-time profiles) .
  • Apply Michaelis-Menten kinetics and Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

  • Methodological Answer :

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression to calculate IC₅₀ values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups and control for multiple comparisons .
  • Report confidence intervals and effect sizes to contextualize biological significance .

Q. How can researchers reconcile inconsistencies in reported logP values for this compound?

  • Methodological Answer :

  • Standardize measurement conditions (temperature, pH) and use validated methods (e.g., shake-flask vs. HPLC-derived logP) .
  • Compare computational predictions (e.g., ChemAxon, ACD/Labs) with experimental data to identify outliers .
  • Publish raw data and methodological details to enable cross-study validation .

Q. Experimental Design and Validation

Q. What controls are essential when assessing the antioxidant activity of this compound in cellular models?

  • Methodological Answer :
  • Include positive controls (e.g., ascorbic acid, Trolox) and vehicle controls (e.g., DMSO) to normalize results .
  • Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) alongside enzymatic assays (e.g., SOD activity) .
  • Perform cell viability assays concurrently to rule out cytotoxicity confounders .

Properties

IUPAC Name

2,5-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUMQFDXKKRKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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